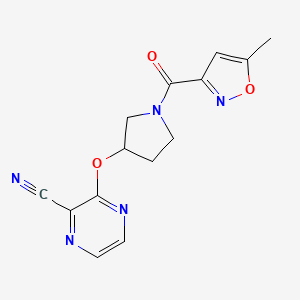

3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a nitrile group and an ether linkage to a pyrrolidine ring, which is further substituted with a 5-methylisoxazole-3-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. One common approach involves the following steps:

Synthesis of 5-Methylisoxazole-3-carbonyl chloride: This can be achieved by reacting 5-methylisoxazole with thionyl chloride under reflux conditions.

Preparation of 1-(5-Methylisoxazole-3-carbonyl)pyrrolidine: The 5-methylisoxazole-3-carbonyl chloride is then reacted with pyrrolidine in the presence of a base such as triethylamine.

Formation of the final compound: The intermediate 1-(5-Methylisoxazole-3-carbonyl)pyrrolidine is then reacted with 2-chloropyrazine-3-carbonitrile in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Reduction Reactions

The nitrile group undergoes selective reduction to form primary amines.

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF) at 0–25°C.

-

Product : 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carboxamine.

Mechanism :

R–CNLiAlH4R–CH2NH2

Nitrile Hydrolysis

The nitrile group hydrolyzes to carboxylic acids or amides depending on conditions:

-

Acidic Hydrolysis : Concentrated H₂SO₄ or HCl at elevated temperatures (80–100°C).

-

Product : 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carboxylic acid.

-

-

Basic Hydrolysis : NaOH/H₂O₂ at 60–80°C.

-

Product : Corresponding amide intermediate.

-

Amide Hydrolysis

The pyrrolidine-linked amide bond cleaves under strong acidic/basic conditions:

-

Product : 5-Methylisoxazole-3-carboxylic acid and 3-(pyrazin-2-yloxy)pyrrolidine.

Electrophilic Substitution on Isoxazole

The 5-methylisoxazole ring undergoes electrophilic substitution at the 4-position due to electron-donating methyl group activation:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C.

-

Halogenation : Cl₂/FeCl₃ or Br₂/FeBr₃.

-

Product : 4-Nitro- or 4-halo-substituted derivatives.

Nucleophilic Substitution on Pyrazine

The electron-deficient pyrazine ring facilitates nucleophilic displacement reactions:

-

Reagents : Sodium hydride (NaH) in DMF or K₂CO₃ in acetonitrile.

-

Example : Reaction with amines or thiols to yield substituted pyrazines.

Oxidation Reactions

-

Pyrazine Ring Oxidation : KMnO₄ in acidic medium oxidizes the pyrazine ring to pyrazine-N-oxide.

-

Pyrrolidine Oxidation : Ozone or RuO₄ cleaves the pyrrolidine ring to diketones.

Cycloaddition Reactions

The nitrile group participates in [3+2] cycloadditions:

-

With Azides : Cu(I)-catalyzed "click" reaction forms 1,2,3-triazoles.

R–CN+N3−Cu(I)R–C(NH)–N–N–N

Ether Cleavage

The pyrrolidin-3-yl ether linkage cleaves under strong acids:

-

Reagents : HI (48%) at 120°C.

-

Product : 3-Hydroxypyrrolidine and pyrazine-2-carbonitrile derivatives.

Key Research Findings

-

The nitrile group’s reduction to an amine enhances bioavailability, making it a strategic modification in drug design.

-

Selective isoxazole functionalization retains the heterocycle’s metabolic stability while introducing pharmacophores.

-

Acidic hydrolysis of the amide bond enables modular synthesis of intermediates for combinatorial chemistry .

These reactions highlight the compound’s versatility as a scaffold in medicinal chemistry and materials science. Experimental validation of reaction pathways is recommended to optimize yields and selectivity.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with potentially beneficial properties.

Biology

Research has indicated potential biological activities, particularly:

- Antimicrobial Properties : Investigations into its ability to inhibit bacterial enzymes suggest it may serve as an antimicrobial agent.

- Anticancer Activity : Studies have shown that this compound could interfere with signaling pathways involved in cell proliferation, making it a candidate for cancer therapeutics.

Medicine

The compound is being explored for various therapeutic applications, including:

- Drug Development : Its unique molecular structure positions it as a promising drug candidate for diseases requiring novel treatments.

- Mechanism of Action : The interaction with specific molecular targets, such as enzymes or receptors, modulates biological pathways relevant to disease processes.

Industry

In industrial applications, this compound is utilized in:

- Material Development : Its properties may contribute to the creation of new materials with enhanced characteristics.

- Catalysis : It can act as a catalyst in chemical reactions, potentially improving reaction efficiencies.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations. |

| Study B | Anticancer Properties | Showed reduced cell viability in human cancer cell lines, suggesting potential as an anticancer agent. |

| Study C | Synthetic Applications | Utilized as a precursor in the synthesis of novel heterocyclic compounds with improved biological activity. |

Mechanism of Action

The mechanism of action of 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

- 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carboxamide

- 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carboxylic acid

- 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-methanol

Uniqueness

3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrile group, for example, can enhance its reactivity in certain chemical reactions, while the 5-methylisoxazole moiety may contribute to its bioactivity.

Biological Activity

3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a pyrazine ring with various substituents that may influence its interaction with biological targets.

Chemical Structure

The compound's IUPAC name is 3-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile. Its molecular formula is C14H13N5O3, and it possesses a unique structure that allows for diverse chemical reactivity and biological activity.

| Property | Details |

|---|---|

| IUPAC Name | 3-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

| Molecular Formula | C14H13N5O3 |

| Molecular Weight | 285.28 g/mol |

| CAS Number | 2034576-05-9 |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Synthesis of 5-Methylisoxazole-3-carbonyl chloride : Reaction of 5-methylisoxazole with thionyl chloride.

- Preparation of 1-(5-Methylisoxazole-3-carbonyl)pyrrolidine : Reacting the carbonyl chloride with pyrrolidine in the presence of a base like triethylamine.

- Formation of the final compound : The intermediate is reacted with 2-chloropyrazine-3-carbonitrile to yield the target compound.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer activities. Pyrazole derivatives, in general, have been shown to inhibit various cancer-related enzymes and pathways:

- Antitumor Activity : Several studies have highlighted the efficacy of pyrazole derivatives against cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). These compounds often show synergistic effects when combined with established chemotherapeutics like doxorubicin .

- Mechanism of Action : The biological activity can be attributed to the compound's ability to interact with specific molecular targets, such as:

Case Studies

A notable study focused on a series of pyrazole derivatives demonstrated their potential in treating Claudin-low breast cancer subtypes. The research indicated that certain derivatives exhibited enhanced cytotoxicity when used in combination with doxorubicin, suggesting a promising avenue for improving treatment outcomes .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on Pyrazine | Alters enzyme inhibition potency |

| Carbonitrile Group | Enhances lipophilicity |

| Ether Linkage | May improve selectivity |

Properties

IUPAC Name |

3-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c1-9-6-11(18-22-9)14(20)19-5-2-10(8-19)21-13-12(7-15)16-3-4-17-13/h3-4,6,10H,2,5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLAOURFWHWXNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.